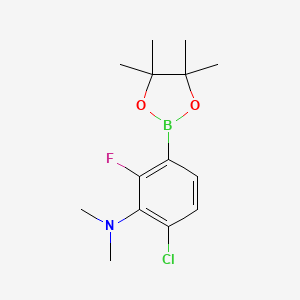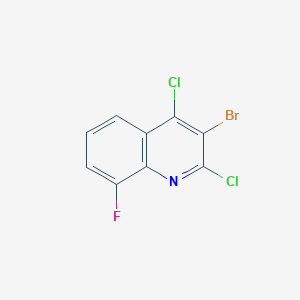
2-(2,6-Dichlorophenyl)-2,3-dihydroquinazolin-4(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dichlorophenyl)-2,3-dihydroquinazolin-4(1h)-one is a chemical compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-2,3-dihydroquinazolin-4(1h)-one typically involves the reaction of 2,6-dichloroaniline with anthranilic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Starting Materials: 2,6-dichloroaniline and anthranilic acid.
Dehydrating Agent: Phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Reaction Conditions: Reflux in an appropriate solvent such as toluene or xylene.
Purification: Recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
化学反応の分析
Types of Reactions
2-(2,6-Dichlorophenyl)-2,3-dihydroquinazolin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(1h)-one derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can have different biological activities and applications.
科学的研究の応用
2-(2,6-Dichlorophenyl)-2,3-dihydroquinazolin-4(1h)-one has been extensively studied for its potential applications in scientific research. Some of the key areas include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various quinazolinone derivatives.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,6-Dichlorophenyl)-2,3-dihydroquinazolin-4(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.
類似化合物との比較
2-(2,6-Dichlorophenyl)-2,3-dihydroquinazolin-4(1h)-one can be compared with other quinazolinone derivatives, such as:
2-(2,6-Dichlorophenyl)-2,3-dihydro-1H-perimidine: This compound has a similar structure but different biological activities.
2-(2,6-Dichlorophenyl)-2,3-dihydro-1H-benzimidazole: Another related compound with distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its dichlorophenyl group contributes to its distinct chemical reactivity and potential therapeutic applications.
特性
CAS番号 |
83800-94-6 |
|---|---|
分子式 |
C14H10Cl2N2O |
分子量 |
293.1 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H10Cl2N2O/c15-9-5-3-6-10(16)12(9)13-17-11-7-2-1-4-8(11)14(19)18-13/h1-7,13,17H,(H,18,19) |
InChIキー |
XNEJBORZTLAGGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11833388.png)

![Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-](/img/structure/B11833406.png)


